molecular formula C6H8N2O2 B1670682 Dimiracetam CAS No. 126100-97-8

Dimiracetam

货号: B1670682
CAS 编号: 126100-97-8
分子量: 140.14 g/mol
InChI 键: XTXXOHPHLNROBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

二甲酰胺是一种属于乙酰胺类家族的促智药物。它以其潜在的认知增强特性而闻名,并且已被研究用于治疗神经性疼痛。 二甲酰胺的化学结构以吡咯并咪唑核心为特征,使其成为乙酰胺家族中独特的成员 .

生化分析

Biochemical Properties

Dimiracetam is known to interact with the NMDA receptor . It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. It has been used in trials studying the treatment of neuropathic pain, indicating its potential influence on nerve cells

Molecular Mechanism

It is known to interact with the NMDA receptor , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Dosage Effects in Animal Models

In animal models, this compound has shown efficacy in models of neuropathic pain . The effects of this compound vary with different dosages, and it has been observed to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis

准备方法

二甲酰胺可以通过一步反应合成,该反应涉及在受控 pH 条件下将 4-氧代丁酸酯与甘氨酰胺缩合。 该反应可以在水溶液或无水低级醇溶液中进行 . 二甲酰胺的工业生产遵循类似的合成路线,确保高纯度和良好的产率 .

化学反应分析

二甲酰胺会经历各种化学反应,包括:

    氧化: 二甲酰胺可以在特定条件下被氧化,形成相应的氧化衍生物。

    还原: 还原反应可以将二甲酰胺转化为其还原形式。

    取代: 二甲酰胺可以发生取代反应,其中官能团在合适的条件下被其他基团取代。

这些反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

Pharmacological Profile

Dimiracetam is characterized by its ability to modulate glutamate release, particularly through the inhibition of N-methyl-D-aspartate (NMDA) receptor activity. Studies have shown that this compound effectively reduces NMDA-induced glutamate release in rat spinal cord synaptosomes, demonstrating a more potent effect than its individual enantiomers (R- and S-dimiracetam) .

Key Mechanisms of Action

  • Glutamate Modulation : this compound inhibits NMDA receptor-mediated glutamate release, which is crucial in managing neuropathic pain .
  • Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially beneficial in various neurological disorders .

Neuropathic Pain Management

This compound has been extensively studied for its efficacy in treating neuropathic pain conditions, particularly those induced by chemotherapy and antiretroviral therapies. Its broad-spectrum analgesic effects have been documented in several models:

  • Oxaliplatin-Induced Neuropathic Pain : In animal models, this compound demonstrated significant anti-neuropathic effects, maintaining efficacy even after treatment cessation .
  • Painful Neuropathies in AIDS Patients : Clinical trials have evaluated this compound's effectiveness in managing painful neuropathies among AIDS patients undergoing treatment. Results indicated substantial pain relief at higher doses .

Cognitive Enhancement

Originally developed as a cognitive enhancer, this compound has shown promise in improving cognitive function. Preclinical studies suggest that it may enhance learning and memory through its action on cholinergic systems and modulation of glutamate pathways .

Case Study Overview

Study FocusPatient PopulationKey Findings
Efficacy in Neuropathic Pain 116 AIDS patientsDemonstrated significant pain relief with no serious adverse effects; positive safety profile supports further development
Chronic Pain Models Animal modelsEffective in reverting hyperalgesia back to baseline levels; prolonged effects observed post-treatment
Cognitive Function Preclinical trialsEnhanced cognitive performance noted; potential for broader applications in cognitive disorders

相似化合物的比较

二甲酰胺是乙酰胺家族的一部分,该家族包括其他化合物,如吡拉西坦、奥拉西坦、阿尼西坦、普拉米西坦和苯基吡拉西坦 . 与这些化合物相比,二甲酰胺具有独特的吡咯并咪唑核心,这有助于其独特的药理特性。 虽然其他乙酰胺主要用于认知增强,但二甲酰胺在治疗神经性疼痛方面的额外潜力使其与众不同 .

类似的化合物包括:

    吡拉西坦: 以其认知增强作用而闻名。

    奥拉西坦: 以其神经保护作用而闻名。

    阿尼西坦: 已研究其抗焦虑和认知增强作用。

    普拉米西坦: 以其在改善记忆和学习方面的效力而闻名。

    苯基吡拉西坦: 以其兴奋和认知增强作用而闻名.

二甲酰胺独特的结构和更广泛的治疗潜力使其成为研究和临床环境中的一种宝贵化合物。

生物活性

Dimiracetam, a bicyclic 2-pyrrolidinone derivative, is a member of the nootropic family and has garnered attention for its potential therapeutic effects, particularly in the context of neuropathic pain and cognitive enhancement. This article delves into the biological activity of this compound, focusing on its pharmacological properties, efficacy in various models, and implications for clinical use.

Pharmacological Profile

This compound exhibits a multifaceted pharmacological profile characterized by its ability to modulate glutamate release and its effectiveness in pain management. Key findings from recent studies illustrate the compound's potency compared to its enantiomers:

  • NMDA Receptor Modulation : this compound effectively reduces NMDA-induced glutamate release in rat spinal cord synaptosomes, demonstrating a significantly lower IC50 value (16.26 nM) compared to its R- (87.45 nM) and S-enantiomers (248.50 nM) . This suggests that the racemic mixture is more effective than either enantiomer alone.
  • Pain Models : In models of painful osteoarthritis and neuropathic pain induced by chemotherapy, this compound has shown acute efficacy. For instance, it significantly improved weight tolerance in rats with MIA-induced osteoarthritis . Furthermore, chronic administration demonstrated sustained antinociceptive effects even after dose reduction .

Efficacy in Clinical and Preclinical Studies

This compound's efficacy has been evaluated across various preclinical and clinical contexts:

  • Cognitive Enhancement : this compound has been reported to enhance cognitive functions with a potency 10-30 times greater than oxiracetam . This property has been particularly noted in animal studies where it improved learning and memory tasks.
  • Antidepressant Effects : Higher oral doses of this compound have demonstrated antidepressant-like actions in forced swimming tests, indicating its potential utility in mood disorders .
  • Neuropathic Pain Relief : In established models of neuropathic pain, this compound exhibited significant antinociceptive activity. Chronic dosing reverted hyperalgesia back to baseline levels in models induced by nerve injury or chemotherapy .

Comparative Efficacy of Enantiomers

The biological activity of this compound is further elucidated through comparisons with its enantiomers:

CompoundIC50 (nM)Efficacy in Pain ModelsCognitive Enhancement
Racemic this compound16.26HighSignificant
R-Dimiracetam87.45ModerateModerate
S-Dimiracetam248.50LowLow

The data indicate that while this compound as a racemic mixture is significantly more potent than either enantiomer, the R-enantiomer retains some efficacy, albeit at higher concentrations .

Case Studies and Clinical Trials

Several studies have highlighted the clinical relevance of this compound:

  • Phase IIa Trials : A study involving 116 patients with neuropathic pain demonstrated that this compound was safe and well-tolerated, with promising outcomes related to pain relief .
  • Chronic Pain Models : In rodent models of neuropathic pain induced by oxaliplatin, chronic administration of this compound resulted in sustained analgesic effects over extended periods .
  • Novel Derivatives : Research into modified versions of this compound has yielded derivatives that maintain or enhance its antihyperalgesic properties without inducing behavioral impairments .

属性

IUPAC Name

3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXXOHPHLNROBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869732
Record name Dimiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126100-97-8
Record name Dimiracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126100-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimiracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimiracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 10% palladium on charcoal (11.6 g) in water (60 ml), a solution of ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate (58 g, 0.2mol) and ammonium formate (52.9 g, 0.84 mol) in methanol (580 ml) were added. The mixture was refluxed under nitrogen for 1 hour. After cooling to 40° C., 32% ammonia (145 ml) was added and the temperature was maintained between 40 and 50° C. for 1.5 hours. After cooling to room temperature, the catalyst was removed by filtration and the solution was evaporated to dryness. The residue was diluted with water (700 ml) and stirred in the presence of ion exchange resins Amberlite IR 120 H (200 ml) and Amberlite IRA 68 (200 ml) for 1.5 hours. The resins were filtered off and washed with water (600 ml). The clear solution was evaporated under vacuum at 60° C. to afford an oil which was dried by azeotropic distillation with ethanol. The resulting residue was triturated with acetone (75 ml) to afford 19.7 g (67%) of the title compound as a white solid, m.p. 154°-157° C.
Name
ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
52.9 g
Type
reactant
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

Glycinamide hydrochloride (4.2 g, 38 mmol) and isobutyl 4-oxobutanoate (5 g, 31.6 mmol) were reacted together according to the procedure of example 2, to give the title compound 1 g (22.6%), m.p. 154°-157° C.
Name
Glycinamide hydrochloride
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
isobutyl 4-oxobutanoate
Quantity
5 g
Type
reactant
Reaction Step One
Yield
22.6%

Synthesis routes and methods III

Procedure details

A solution of isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride (1.4 g, 5.76 mmol) in water (100 ml) was treated with sodium hydrogen carbonate (0.54 g, 6.4 mmol) and heated at 100° C. for 20 hours. The solution was evaporated and the residue was chromatographed over silica gel (ethyl acetate-acetonemethanol 6:3:1) to afford 300 mg (37%) of the title compound, m p. 155°-157° C.
Name
isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
37%

Synthesis routes and methods IV

Procedure details

A suspension of 90.0 g (0.798 mol) of glycinamide hydrochloride (purity 98%) in 7.2 liter of n-propanol is heated to reflux, and 250 ml of solvent are distilled off. A 15% w/v solution of sodium tert-butoxide in n-propanol (260 ml, 0.35 mol) are added and an apparent pH of 5.5 is measured. Maintaining this apparent pH at 5.5 by automatic addition of a 15% w/v solution of sodium tert-butoxide in n-propanol, ethyl 4-oxobutanoate (purity 97%) (262.3 g, 1.955 mol) is added dropwise during four hours while keeping the reaction mixture at reflux, continuously distilling the solvent at about 400 ml/h and continuously adding n-propanol to the reaction mixture at about 400 ml/h. A total amount of 363 ml (0.476 mol) of sodium tert-butoxide 15% w/w solution in n-propanol is added. The mixture is stirred at reflux for additional 1.5 hours and then cooled to 65° C. A 7.5% w/w solution of ammonia in n-propanol (800 g) is slowly added to the mixture during 6 hours, and heating at 65° C. is continued for additional 18 hours. The reaction mixture is cooled to room temperature and the precipitate is filtered off. The clear solution is concentrated to a small volume (about 0.5 liter) under vacuum and stirred at 0° C. for 2 hours. The white precipitate is collected by suction filtration, washed with 50 ml of n-propanol and dried under vacuum at 60° C. for 12 hours to afford pure dimiracetam (65 g, 58.1%), melting at 154° C. HPLC purity: 99.7%
Quantity
260 mL
Type
solvent
Reaction Step One
Name
glycinamide hydrochloride
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
7.2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
262.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
363 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
800 g
Type
solvent
Reaction Step Six
Yield
58.1%

Synthesis routes and methods V

Procedure details

A solution of 2.56 g (22.7 mmol) of glycinamide hydrochloride (purity 98%) in 200 ml of water is heated to 95° C. and the pH adjusted to 6.6 with Na2CO3 20% w/v in water. Then ethyl 4-oxobutanoate (purity 97%) (7.60 g, 56.6 mmol) are added dropwise during four hours maintaining the temperature at 95° C. and the pH at 6.6 by automated addition (pHstat) of Na2CO3 20% w/v in water. The solution is stirred at 95° C. for 1.5 hours and then concentrated to a small volume under vacuum. The obtained suspension is treated with 50 ml of isopropanol and the solvent is evaporated at atmospheric pressure. This operation is repeated once again. The residue is diluted with 50 ml of isopropanol and the resulting suspension heated to 60° C. and then filtered. The filtrate is concentrated to about 15 ml, cooled to room temperature and stirring continued for about 2 hours. The white precipitate is collected by suction filtration, washed with 4 ml of isopropanol and dried under vacuum at 60° C. for 12 hours, resulting in 1.8 g of crude dimiracetam (12.8 mmol, 55.5%). Recrystallization from isopropanol (10 volumes) affords 1.6 g (50%) of pure dimiracetam (>99.5% as determined from area % HPLC). Melting point: 154° C.
Name
glycinamide hydrochloride
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
55.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimiracetam
Reactant of Route 2
Dimiracetam
Reactant of Route 3
Dimiracetam
Reactant of Route 4
Dimiracetam
Reactant of Route 5
Dimiracetam
Reactant of Route 6
Dimiracetam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。